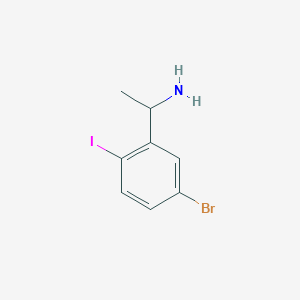![molecular formula C21H13ClOS B12067293 10-[(4-Chlorophenyl)thio]anthracene-9-carboxaldehyde CAS No. 259196-25-3](/img/structure/B12067293.png)
10-[(4-Chlorophenyl)thio]anthracene-9-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-[(4-Chlorophenyl)thio]anthracene-9-carboxaldehyde is a chemical compound with the molecular formula C21H13ClOS and a molecular weight of 348.85 g/mol It is known for its unique structure, which includes an anthracene core substituted with a 4-chlorophenylthio group and a carboxaldehyde group
Méthodes De Préparation
The synthesis of 10-[(4-Chlorophenyl)thio]anthracene-9-carboxaldehyde typically involves the reaction of anthracene-9-carboxaldehyde with 4-chlorothiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
10-[(4-Chlorophenyl)thio]anthracene-9-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxaldehyde group to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenylthio group, using nucleophiles like amines or thiols.
Condensation: The carboxaldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Applications De Recherche Scientifique
10-[(4-Chlorophenyl)thio]anthracene-9-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 10-[(4-Chlorophenyl)thio]anthracene-9-carboxaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The compound’s unique structure allows it to form specific interactions with its molecular targets, which can result in various biological effects .
Comparaison Avec Des Composés Similaires
10-[(4-Chlorophenyl)thio]anthracene-9-carboxaldehyde can be compared with other anthracene derivatives such as:
9-(4-Phenyl)anthracene: Lacks the 4-chlorophenylthio and carboxaldehyde groups, resulting in different chemical and physical properties.
9-(4-Phenylethynyl)anthracene: Contains an ethynyl group instead of the thio group, leading to different reactivity and applications.
9,10-Bis(phenylethynyl)anthracene: Features two ethynyl groups, which significantly alter its electronic properties and applications in materials science.
Propriétés
Numéro CAS |
259196-25-3 |
|---|---|
Formule moléculaire |
C21H13ClOS |
Poids moléculaire |
348.8 g/mol |
Nom IUPAC |
10-(4-chlorophenyl)sulfanylanthracene-9-carbaldehyde |
InChI |
InChI=1S/C21H13ClOS/c22-14-9-11-15(12-10-14)24-21-18-7-3-1-5-16(18)20(13-23)17-6-2-4-8-19(17)21/h1-13H |
Clé InChI |
GZVXIIRMLOKBHF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2SC4=CC=C(C=C4)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







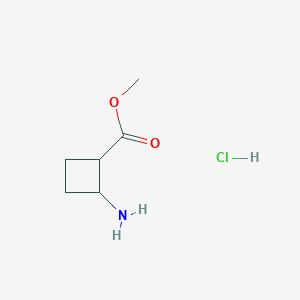
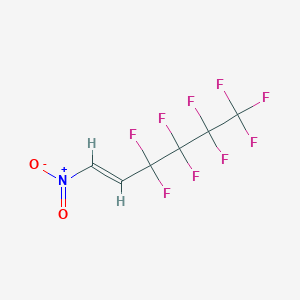
![chromium(3+);2-[dodecyl(2-hydroxyethyl)amino]ethanol;hydron;4-(2-methylbutan-2-yl)-2-[[3-methyl-5-oxo-1-(3-sulfamoylphenyl)pyrazol-2-id-4-yl]diazenyl]-6-nitrophenolate](/img/structure/B12067255.png)
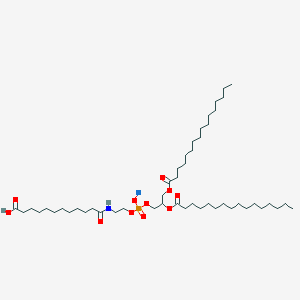
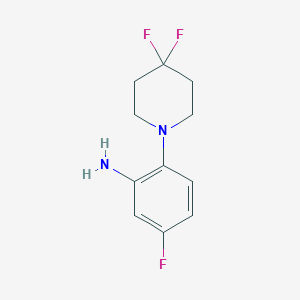

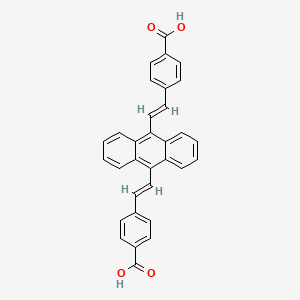
![4'-((1,7'-Dimethyl-2'-propyl-1H,1'H-[2,5'-bibenzo[d]imidazol]-1'-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12067290.png)
